molecular formula C9H9NO2 B571688 Prop-1-en-2-yl pyridine-2-carboxylate CAS No. 116045-92-2

Prop-1-en-2-yl pyridine-2-carboxylate

Cat. No.: B571688
CAS No.: 116045-92-2
M. Wt: 163.176
InChI Key: IJRXZLCBKMBAGZ-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl pyridine-2-carboxylate is an ester derivative of pyridine-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a prop-1-en-2-yl (allyl) group. Pyridine-2-carboxylates are often studied for their coordination chemistry and pharmacological properties, while allyl esters are known for their reactivity in organic synthesis .

Properties

CAS No.

116045-92-2

Molecular Formula

C9H9NO2

Molecular Weight

163.176

IUPAC Name

prop-1-en-2-yl pyridine-2-carboxylate

InChI

InChI=1S/C9H9NO2/c1-7(2)12-9(11)8-5-3-4-6-10-8/h3-6H,1H2,2H3

InChI Key

IJRXZLCBKMBAGZ-UHFFFAOYSA-N

SMILES

CC(=C)OC(=O)C1=CC=CC=N1

Synonyms

2-Pyridinecarboxylicacid,1-methylethenylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Pyridine-2-carboxylate backbone : Aromatic nitrogen-containing heterocycle with a carboxylate ester at the 2-position.
Table 1: Comparison of Prop-1-en-2-yl Pyridine-2-Carboxylate with Analogous Esters
Compound Name Molecular Formula Key Features Potential Applications Reference
This compound C9H9NO2* Allyl ester, pyridine ring Antiviral agents, coordination [Inferred]
Methyl pyridine-2-carboxylate C7H7NO2 Methyl ester, simpler alkyl chain Pharmaceutical intermediates
Propan-2-yl piperidine-1-carboxylate C9H17NO2 Piperidine ring, isopropyl ester Bioactive molecule synthesis
2-Methyl-5-(prop-1-en-2-yl)-cyclohexanone C10H14O Allyl-substituted cyclohexanone Antimicrobial activity

*Inferred formula based on pyridine-2-carboxylic acid (C6H5NO2) + prop-1-en-2-yl (C3H5O).

Reactivity and Stability

  • Allyl group reactivity: The unsaturated allyl ester may undergo electrophilic additions or cycloadditions, similar to carvone derivatives (e.g., 2-methyl-5-(prop-1-en-2-yl)-cyclohexanone) .
  • Pyridine ring stability : The aromatic nitrogen likely enhances thermal stability compared to aliphatic esters like propan-2-yl piperidine-1-carboxylate .

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